REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH2:7](O)[CH2:8][CH2:9]C.BrCCCCl.[CH:17]([NH2:30])([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O.C1(C)C=CC=CC=1>[CH:17]([N:30]1[CH2:9][CH2:8][CH2:7]1)([C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1.2|
|
Name
|
|
Quantity
|
6.9 kg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
18.5 L
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
7.85 kg
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
5.18 kg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
7.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
12 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred slowly under a nitrogen gas atmosphere overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
to dissolve some inorganic salt precipitate
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
DISTILLATION
|
Details
|
organic layer was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove about 18 liters of butanol and water
|
Type
|
ADDITION
|
Details
|
To the residue was added 1.5 liters of methanol
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred slowly
|
Type
|
TEMPERATURE
|
Details
|
while cooling down to room temperature
|
Type
|
FILTRATION
|
Details
|
The white solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed twice with 700 ml portions of methanol
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 kg | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |